PARP Inhibition: 8-Methyl vs. 8-Methoxy and 8-Hydroxy Substitution
In a head-to-head SAR study, 8-methylquinazolin-4(3H)-one derivatives exhibited significantly greater PARP inhibitory activity than their 8-methoxy counterparts. While the 8-hydroxy series also showed enhanced activity, the 8-methyl series achieved the lowest IC50 values (0.13-0.27 µM) [1]. This study established the 8-methyl substituent as a key feature for achieving maximal potency in this chemotype.
| Evidence Dimension | PARP inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.13-0.27 µM (8-methylquinazolin-4(3H)-one series) |
| Comparator Or Baseline | 8-Methoxyquinazolin-4(3H)-one series (higher IC50 values, exact range not provided but described as less potent); 8-Hydroxyquinazolin-4(3H)-one series (e.g., NU1025: IC50 = 0.40 µM) |
| Quantified Difference | At least 1.5-fold more potent than the specific 8-hydroxy analog NU1025; the 8-methyl series is described as 'among the most potent PARP inhibitors reported to date' [1]. |
| Conditions | PARP inhibitory activity evaluated in permeabilized L1210 murine leukemia cells [1]. |
Why This Matters
The 8-methyl substitution on the quinazolinone core is proven to yield a measurable increase in PARP inhibitory potency compared to the 8-methoxy analog, making it the preferred starting point for developing potent PARP-targeting probes and chemosensitizers.
- [1] Griffin RJ, Srinivasan S, Bowman K, Calvert AH, Curtin NJ, Newell DR, et al. Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). J Med Chem. 1998 Dec 17;41(26):5247-56. View Source
